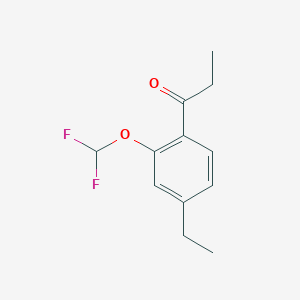
1-(2-(Difluoromethoxy)-4-ethylphenyl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(Difluoromethoxy)-4-ethylphenyl)propan-1-one is an organic compound with the molecular formula C11H13F2O2. This compound is characterized by the presence of a difluoromethoxy group and an ethyl group attached to a phenyl ring, which is further connected to a propanone moiety. It is a derivative of propiophenone and is used in various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Difluoromethoxy)-4-ethylphenyl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-(difluoromethoxy)benzene and 4-ethylbenzaldehyde.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane or toluene. A Lewis acid catalyst like aluminum chloride (AlCl3) is often used to facilitate the Friedel-Crafts acylation reaction.
Procedure: The 2-(difluoromethoxy)benzene is first treated with the Lewis acid catalyst, followed by the addition of 4-ethylbenzaldehyde. The reaction mixture is stirred at a controlled temperature, typically around 0-5°C, to ensure the formation of the desired product.
Purification: The crude product is then purified using column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant flow rates is common. Additionally, large-scale purification techniques like distillation and crystallization are employed to ensure high purity of the final product.
化学反应分析
Types of Reactions: 1-(2-(Difluoromethoxy)-4-ethylphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).
Major Products:
Oxidation: Formation of 1-(2-(Difluoromethoxy)-4-ethylphenyl)propanoic acid.
Reduction: Formation of 1-(2-(Difluoromethoxy)-4-ethylphenyl)propan-1-ol.
Substitution: Formation of halogenated derivatives such as 1-(2-(Difluoromethoxy)-4-ethylphenyl)-2-bromo-1-propanone.
科学研究应用
1-(2-(Difluoromethoxy)-4-ethylphenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
作用机制
The mechanism of action of 1-(2-(Difluoromethoxy)-4-ethylphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo electrophilic aromatic substitution reactions, which allow it to interact with various biological molecules. The difluoromethoxy group enhances its lipophilicity, facilitating its penetration into biological membranes and interaction with intracellular targets.
相似化合物的比较
1-(2-(Difluoromethoxy)phenyl)propan-1-one: Lacks the ethyl group, resulting in different chemical and biological properties.
1-(2-(Difluoromethoxy)-4-methylphenyl)propan-1-one: Contains a methyl group instead of an ethyl group, affecting its reactivity and applications.
1-(2-(Difluoromethoxy)-4-chlorophenyl)propan-1-one:
Uniqueness: 1-(2-(Difluoromethoxy)-4-ethylphenyl)propan-1-one is unique due to the presence of both the difluoromethoxy and ethyl groups, which confer distinct chemical and physical properties. These structural features influence its reactivity, making it a valuable compound in various synthetic and research applications.
属性
分子式 |
C12H14F2O2 |
|---|---|
分子量 |
228.23 g/mol |
IUPAC 名称 |
1-[2-(difluoromethoxy)-4-ethylphenyl]propan-1-one |
InChI |
InChI=1S/C12H14F2O2/c1-3-8-5-6-9(10(15)4-2)11(7-8)16-12(13)14/h5-7,12H,3-4H2,1-2H3 |
InChI 键 |
BROICVLLFUUSKL-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=C(C=C1)C(=O)CC)OC(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


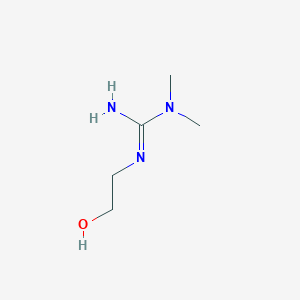

![2-Chloro-2H,4H-naphtho[2,3-D][1,3,2]dioxaphosphinin-4-one](/img/structure/B14068411.png)
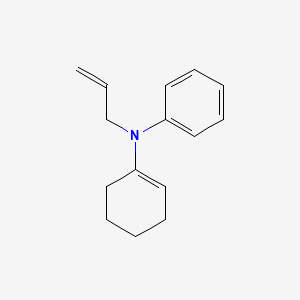
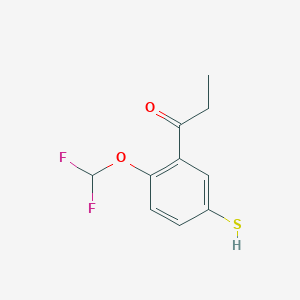
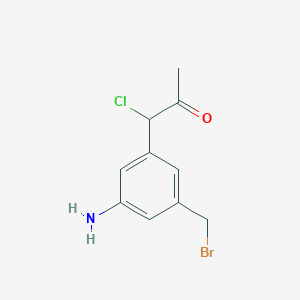
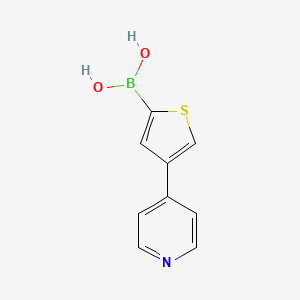
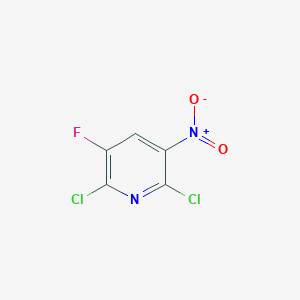
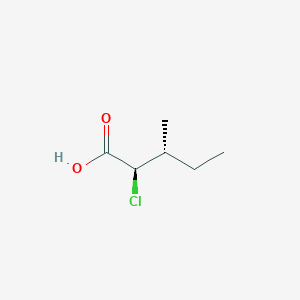
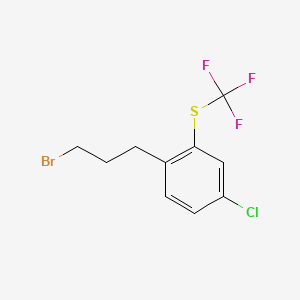

![2-[(4-Hydroxy-3,5-diiodophenyl)methylidene]propanedinitrile](/img/structure/B14068456.png)
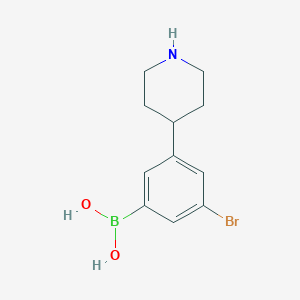
![(1,1-Dioxido-3-oxo-2,3-dihydrobenzo[d]isothiazol-5-yl)boronic acid](/img/structure/B14068471.png)
